4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine
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Overview
Description
4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine is a heterocyclic compound that contains both furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine typically involves the reaction of ethoxy-substituted pyrimidine derivatives with furan-containing reagents. One common method includes the use of Suzuki-Miyaura coupling reactions, which involve the cross-coupling of boronic acids or esters with halogenated pyrimidines under palladium catalysis . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino or thio-substituted pyrimidine derivatives.
Scientific Research Applications
4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The furan and pyrimidine rings can participate in hydrogen bonding and π-π stacking interactions, which can modulate the activity of target proteins. The compound may also inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine
- 2-(Pyridin-2-yl)-4,6-diarylpyrimidine
Uniqueness
4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine is unique due to the presence of both ethoxy and furan substituents on the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-ethoxy-6-(furan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H11N3O2/c1-2-14-9-6-7(12-10(11)13-9)8-4-3-5-15-8/h3-6H,2H2,1H3,(H2,11,12,13) |
InChI Key |
RBFACHBDWGISND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C2=CC=CO2)N |
Origin of Product |
United States |
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